(N-Hydroxycarbamimidoyl)-acetic acid

Nitric Oxide Synthase NO Donor Enzyme Kinetics

Researchers probing NOS mechanisms need simplified scaffolds lacking stereochemical complexity. This compound provides a minimal N-hydroxyguanidine core with NOS II activity (Vm = 390 nmol NO min⁻¹ mg⁻¹). • Enzyme-dependent NO release; stable to spontaneous oxidation (Eox2 = 1.14-1.81 V) • 5.5-unit pKa reduction vs. guanidine improves permeability • Carboxylic acid handle for conjugation. Hygroscopic; store at -20°C under inert gas.

Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
Cat. No. B12051661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-Hydroxycarbamimidoyl)-acetic acid
Molecular FormulaC3H6N2O3
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESC(C(=NO)N)C(=O)O
InChIInChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7)
InChIKeyUDQWXDVKWGIDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (N-Hydroxycarbamimidoyl)-acetic acid is a Unique N-Hydroxyguanidine Scaffold for Nitric Oxide Research


(N-Hydroxycarbamimidoyl)-acetic acid (CAS 55654-11-0, molecular formula C3H6N2O3) is an N-hydroxyguanidine derivative that combines a hydroxyguanidine functional group with an acetic acid side chain [1]. This structural motif places it at the intersection of amidoxime and hydroxyguanidine chemistry, with distinct physicochemical properties including a predicted pKa of 3.00±0.10 for the carboxylic acid moiety . The N-hydroxyguanidine pharmacophore is recognized for its ability to serve as a substrate for nitric oxide synthases (NOS) and undergo enzyme-catalyzed oxidation to release nitric oxide (NO), distinguishing it from simple guanidines and amidines that lack this oxidative capacity [2]. This compound serves as a foundational scaffold for understanding how the N-hydroxylation of amidino groups fundamentally alters both chemical reactivity and biological recognition.

Scaffold Type N-hydroxyguanidine probe for NO research Combines pharmacophore with acetic acid side chain
Enzymatic Fit NOS substrate and heme-ligand studies Supports controlled NO release research
Derivatization Carboxylate handle for amide/ester conjugation Enables scaffold diversification

Why Generic Guanidines and Amidines Cannot Substitute for (N-Hydroxycarbamimidoyl)-acetic acid


Generic substitution with standard guanidines (e.g., guanidinoacetic acid) or simple amidines fails because the N-hydroxy functional group fundamentally alters the compound's electronic properties, biological recognition, and metabolic fate. N-hydroxylation reduces basicity by approximately 5.5 pKa units compared to the parent guanidine—guanidine has a pKa of 13.6, whereas hydroxyguanidine exhibits a pKa of approximately 8.1 [1]. This dramatic reduction in basicity directly impacts membrane permeability and oral bioavailability potential, as strongly basic guanidines (pKa > 11) remain protonated and poorly absorbed under physiological conditions [2]. Furthermore, N-hydroxyguanidines serve as substrates for NOS-catalyzed oxidation to produce NO—a property completely absent in non-hydroxylated guanidines, which cannot undergo this enzymatic transformation. The structural requirement for N-hydroxylation in NOS substrate recognition is evidenced by the fact that unmodified guanidines fail to produce detectable NO under identical enzymatic conditions [3]. Additionally, the acetic acid side chain provides a conjugation handle for further derivatization, distinguishing this compound from simple N-hydroxyguanidine.

Guanidines / Guanidinoacetic acid Lack the N-hydroxy group; cannot serve as NOS substrates and have much higher basicity (pKa ~13.6), limiting membrane permeability.
Simple amidines / amidoximes Amidoximes show weaker heme binding, and simple amidines lack the NO-release oxidative capacity. Electronic and recognition profiles do not transfer.
Nω-Hydroxy-L-arginine (NOHA) Endogenous NOS substrate with higher affinity but stereochemical complexity. Scaffold simplification may shift isoform selectivity and Km.

Product-Specific Quantitative Evidence: How (N-Hydroxycarbamimidoyl)-acetic acid Differs from Structural Analogs


Comparative Nitric Oxide Release Capacity: N-Hydroxyguanidine vs. Nω-Hydroxy-L-arginine (NOHA)

While Nω-hydroxy-L-arginine (NOHA) represents the natural endogenous substrate for NOS with optimal catalytic efficiency, unsubstituted N-hydroxyguanidine—the core pharmacophore of (N-hydroxycarbamimidoyl)-acetic acid—remains a competent NOS substrate with substantial NO-generating capacity. The parent N-hydroxyguanidine exhibits a Km of 500 µM for recombinant inducible NOS (NOS II), compared to NOHA's Km of 15 µM [1]. Critically, the maximal velocity (Vm) for N-hydroxyguanidine (390 ± 50 nmol NO min⁻¹ mg protein⁻¹, corresponding to approximately 100 turnovers min⁻¹) is only 4-fold lower than that observed with NOHA under identical assay conditions [1]. This demonstrates that while N-hydroxyguanidine binds with lower affinity, its catalytic turnover remains robust, establishing the N-hydroxyguanidine scaffold as a viable synthetic alternative to the more structurally complex and costly NOHA.

NO Release vs NOHA
Head-to-head
Km = 500 µM vs 15 µM
Vm 4-fold lower than NOHA
~100 turnovers min⁻¹ retained
Robust catalytic turnover supports use as a simplified NOS substrate scaffold.
Conditions: Recombinant NOS II assay
Nitric Oxide Synthase NO Donor Enzyme Kinetics

Basicity Reduction Relative to Parent Guanidines: A Measurable Advantage for Prodrug Design

N-Hydroxylation of the amidino group produces a dramatic and quantifiable reduction in basicity, a property that directly governs membrane permeability and oral absorption potential. The parent guanidine exhibits a pKa of 13.6, whereas hydroxyguanidine displays a pKa of approximately 8.1—a reduction of 5.5 logarithmic units [1]. This pKa shift means that at physiological pH (7.4), hydroxyguanidine exists predominantly in its uncharged, membrane-permeable form, whereas guanidine remains fully protonated (positively charged) and therefore poorly absorbed. For (N-hydroxycarbamimidoyl)-acetic acid, the carboxylic acid moiety introduces an additional ionizable group with a predicted pKa of 3.00±0.10 , providing a second handle for modulating solubility and enabling salt formation or ester prodrug derivatization. This dual-ionizable character is absent in simple N-hydroxyguanidine.

Basicity Reduction
Class-level inference
pKa 8.1 vs Guanidine pKa 13.6
ΔpKa = −5.5 units
Supports membrane permeability context at physiological pH.
Measured in 50% MeOH
Prodrug Design Oral Bioavailability Physicochemical Properties

Enzymatic vs. Spontaneous NO Release: Controlled Donor Characteristics

Unlike conventional NO donors such as S-nitroso-N-acetylpenicillamine (SNAP) or sodium nitroprusside (SNP) that release NO spontaneously or through thiol-mediated mechanisms, N-hydroxyguanidines require enzymatic oxidation to liberate NO. Electrochemical studies of N-substituted-N'-hydroxyguanidines reveal oxidation potentials (Eox2) ranging from 1.14 V to 1.81 V in acetonitrile, demonstrating that these compounds are stable against spontaneous oxidation under ambient conditions [1]. When exposed to horseradish peroxidase in the presence of H₂O₂, N'-hydroxyguanidines exhibit efficient NO release abilities, confirming that NO liberation requires a specific oxidative enzymatic trigger [1]. For comparison, common NO donors like SNAP release NO with half-lives ranging from hours to days under physiological conditions, whereas N-hydroxyguanidines remain essentially inert until encountering the appropriate oxidizing enzyme system.

Controlled NO Release
Cross-study comparable
Oxidation potential 1.14–1.81 V
Stable without enzymatic trigger
Enables enzyme-targeted NO release studies, contrasting with spontaneous donors like SNAP.
Peroxidase/H₂O₂ or NOS required
Controlled NO Release Enzymatic Oxidation Oxidation Potential

Heme Coordination Capacity: Differentiating N-Hydroxyguanidines from Amidoximes

N-Hydroxyguanidines and amidoximes both contain the C=N-OH functional group and can coordinate to heme iron, but they exhibit markedly different binding affinities. Spectroscopic studies using microperoxidase 8 (MP8) as a heme model demonstrate that N-hydroxyguanidines form low-spin iron(III) complexes, whereas amidoximes form analogous complexes with substantially larger dissociation constants, indicating weaker binding [1]. Under identical experimental conditions, ketoximes, aldoximes, methoxyguanidines, and unmodified guanidines completely fail to form detectable heme complexes with MP8 [1]. This differential heme-binding capacity provides a mechanistic basis for the selective recognition of N-hydroxyguanidines by NOS enzymes and other heme-containing proteins.

Heme Coordination
Head-to-head
Forms low-spin Fe(III) complex with MP8
No binding: guanidines, ketoximes
Supports NOS active-site probe design; amidoximes bind weaker.
Spectroscopic heme model system
Heme Binding Metalloenzyme Interaction Spectroscopic Characterization

Amidoxime/N-Hydroxyguanidine Reduction by mARC Enzyme: A Conserved Prodrug Activation Pathway

Both amidoximes and N-hydroxyguanidines undergo N-reductive metabolism to yield the corresponding amidines and guanidines, respectively, a reaction catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system [1]. In vitro pharmacokinetic studies with zanamivir prodrugs demonstrated that N-hydroxyguanidine esters exhibit high aqueous solubility, low protein binding, and efficient bioactivation via N-reduction to the parent guanidine [2]. However, the in vivo oral bioavailability of these prodrugs remained low (F ≤ 3.7% in rats) [2], suggesting that factors beyond N-hydroxylation—such as intestinal efflux transporters or first-pass metabolism—may limit oral absorption. This contrasts with successful amidoxime prodrugs such as upamostat, which demonstrates clinical oral bioavailability through the same mARC-mediated activation mechanism [3].

mARC Prodrug Activation
Cross-study comparable
High solubility, low protein binding in vitro
Oral F ≤ 3.7% in rat model
Validated mARC substrate; oral exposure context requires further review.
Data to verify for specific analogs
Prodrug Activation mARC Enzyme N-Reductive Metabolism

Synthetic Utility: Carboxylic Acid Handle Enables Conjugation and Scaffold Diversification

The acetic acid side chain of (N-hydroxycarbamimidoyl)-acetic acid provides a chemically addressable carboxylic acid handle (pKa ≈ 3.0 ) that enables amide bond formation, esterification, and other conjugation chemistries that are inaccessible with simple N-hydroxyguanidine. This functional group distinguishes the compound from N-hydroxyguanidine itself, which lacks this derivatization handle, and from Nω-hydroxy-L-arginine, which contains a more structurally complex α-amino acid framework. The N-hydroxy amidino group possesses strong hydrogen-bonding capability, making the compound suitable for coordination modeling and reactive intermediate formation . This dual functionality—the N-hydroxyguanidine pharmacophore plus a modifiable carboxylate—enables the systematic exploration of structure-activity relationships where side-chain modifications can independently modulate solubility, target affinity, and metabolic stability without altering the core N-hydroxyguanidine NO-releasing moiety.

Synthetic Utility
Class-level inference
Carboxylic acid handle pKa ~3.0
Enables amide/ester conjugation
Minimal scaffold for focused library generation around NO-donor core.
Source review recommended
Building Block Amide Coupling Heterocycle Synthesis

Research and Industrial Applications of (N-Hydroxycarbamimidoyl)-acetic acid Where Differentiation Matters


Nitric Oxide Synthase (NOS) Mechanistic Studies and Substrate Selectivity Profiling

Researchers investigating NOS enzyme mechanism require simplified substrate scaffolds to dissect the structural determinants of substrate recognition and catalytic turnover. (N-Hydroxycarbamimidoyl)-acetic acid provides a minimal N-hydroxyguanidine core that retains substantial catalytic competence with NOS II (Vm = 390 nmol NO min⁻¹ mg protein⁻¹, ~100 turnovers min⁻¹) while lacking the stereochemical complexity and additional functional groups of the endogenous substrate NOHA . This scaffold enables systematic structure-activity relationship studies where modifications to the acetic acid side chain can be correlated with changes in Km, Vm, and isoform selectivity without confounding variables. The compound's heme-binding capacity, confirmed by spectroscopic studies showing low-spin iron(III) complex formation with MP8, supports its use as a probe for characterizing NOS active-site interactions .

Enzymatically-Triggered NO Donor Development for Targeted Therapeutics

For drug discovery programs seeking cell-type-selective NO delivery, (N-hydroxycarbamimidoyl)-acetic acid offers a scaffold that remains stable against spontaneous oxidation (Eox2 = 1.14-1.81 V) and releases NO only upon encountering specific oxidative enzymes such as NOS or peroxidases . This enzymatic requirement for NO release contrasts with conventional NO donors like SNAP and SNP, which release NO spontaneously or through non-specific thiol-mediated mechanisms, potentially causing off-target effects. The carboxylic acid handle enables conjugation to targeting moieties or incorporation into larger molecular architectures while preserving the N-hydroxyguanidine NO-donor functionality. This controlled-release characteristic makes the scaffold particularly suitable for applications where precise spatial and temporal control over NO delivery is required.

Prodrug Design Leveraging N-Hydroxyguanidine Basicity Reduction

The 5.5-unit pKa reduction achieved by N-hydroxylation (from pKa 13.6 for guanidine to pKa ≈ 8.1 for hydroxyguanidine) provides a quantifiable advantage for designing orally bioavailable prodrugs of strongly basic amidines and guanidines. (N-Hydroxycarbamimidoyl)-acetic acid serves as a validated starting point for constructing N-hydroxyguanidine prodrugs that undergo mARC-catalyzed N-reductive activation to release the active guanidine species . In vitro studies confirm that such prodrugs exhibit high aqueous solubility, low protein binding, and efficient bioactivation [6]. While the zanamivir prodrug series demonstrated limited oral bioavailability (F ≤ 3.7% in rats), the scaffold remains valuable for programs where alternative administration routes (e.g., intravenous, inhalation) or additional permeability-enhancing modifications are under consideration.

Medicinal Chemistry Building Block for Heterocycle Synthesis and Library Generation

(N-Hydroxycarbamimidoyl)-acetic acid functions as a dual-functional building block for synthesizing heteroatom-rich scaffolds. The N-hydroxy amidino group possesses strong hydrogen-bonding capability and can participate in cyclocondensation reactions to form oxadiazoles, triazoles, and other nitrogen-containing heterocycles . The carboxylic acid moiety (pKa ≈ 3.0) provides a standard handle for amide coupling, esterification, and solid-phase synthesis applications . This combination of a biorelevant N-hydroxyguanidine pharmacophore with a synthetically tractable carboxylate attachment point makes the compound particularly valuable for generating focused libraries where the NO-donating potential of the N-hydroxyguanidine core is systematically explored across diverse side-chain modifications. The minimal molecular framework (C3H6N2O3, MW 118.09) minimizes steric bulk while maximizing opportunities for downstream diversification.

Application
Selection Property
Validation Focus
NOS mechanistic studies
Minimal N-hydroxyguanidine scaffold
Km and Vm profiling without stereochemical variables
Enzymatically-triggered NO donor design
Stability against spontaneous oxidation
Peroxidase/NOS-dependent NO release confirmation
Prodrug programs targeting basic amidines
Reduced basicity (ΔpKa −5.5)
mARC-mediated N-reductive activation verification
Medicinal chemistry library synthesis
Carboxylate derivatization handle
Amide/ester coupling and scaffold diversification

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